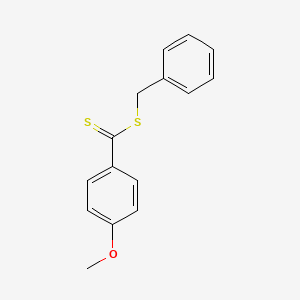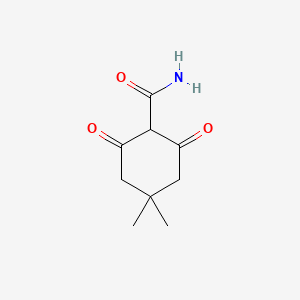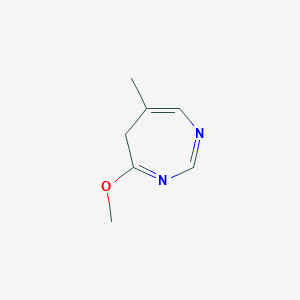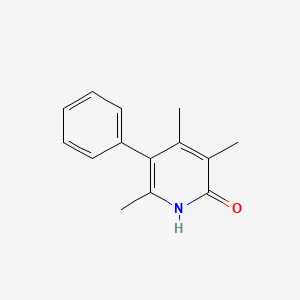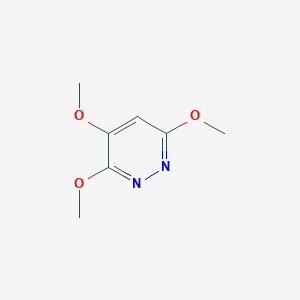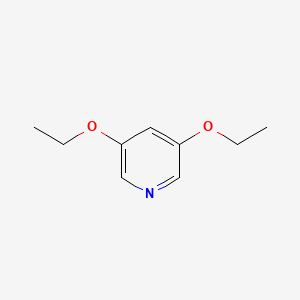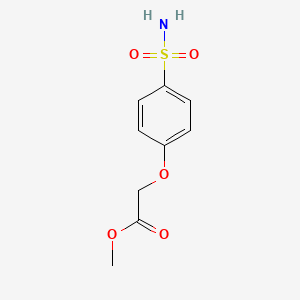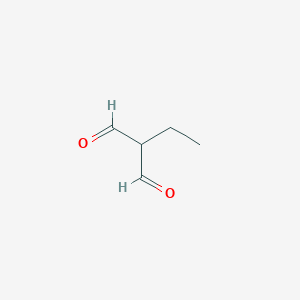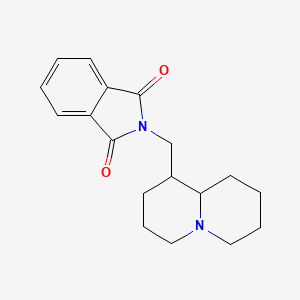
4,7-Quinazolinediamine
Vue d'ensemble
Description
4,7-Quinazolinediamine is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives have drawn attention in the synthesis and bioactivities research due to their significant biological activities . Synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the synthesis of quinazolines, transition metal-catalyzed conditions are often used .Molecular Structure Analysis
The molecular structure of 4,7-Quinazolinediamine is similar to other quinazoline derivatives. It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .Applications De Recherche Scientifique
Anticancer Applications
4,7-Quinazolinediamine derivatives have shown promising applications in cancer research. Quinazoline derivatives are known for their broad range of biological properties, including anticancer activities. For example, quinazoline derivatives have been found to inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in the development of certain cancers. This inhibition is significant in the treatment of cancers such as non-small cell lung cancer, renal cancer, and breast cancer (Mowafy et al., 2013). Additionally, some novel quinazoline derivatives carrying substituted-sulfonamides have shown antiproliferative and apoptotic effects in vitro, particularly against breast cancer cell lines (Alqahtani et al., 2022).
Antibacterial and Antifungal Applications
Quinazoline derivatives exhibit significant antibacterial and antifungal activities. For instance, some new series of quinazoline-4-one/4-thione derivatives have demonstrated potent antimicrobial properties. These compounds, due to their structural features, have been effective against various microbes (Dash et al., 2017).
Antimalarial Properties
Quinazoline derivatives have been identified as potential antimalarial agents. Research on 6,7-dimethoxyquinazoline-2,4-diamines has shown that these compounds exhibit high antimalarial activity, making them promising drug leads in this field (Mizukawa et al., 2021).
Orientations Futures
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered . This is presented along with the mechanistic insights of each representative methodology . The advantages, limitations, and future perspectives of synthesis of quinazolines through such reactions are also discussed .
Propriétés
IUPAC Name |
quinazoline-4,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNAEQJUVKPZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620489 | |
| Record name | Quinazoline-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Quinazolinediamine | |
CAS RN |
99584-26-6 | |
| Record name | Quinazoline-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




